

# Unexpected inflammatory responses to MOG(35-55) immunization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MOG(35-55)

Cat. No.: B612354

[Get Quote](#)

## Technical Support Center: MOG(35-55) Immunization

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected inflammatory responses during Experimental Autoimmune Encephalomyelitis (EAE) induction using **MOG(35-55)** peptide.

## Troubleshooting Guide

### Issue 1: Low EAE Incidence or Delayed Onset

Q1: We immunized C57BL/6 mice with **MOG(35-55)**/CFA and pertussis toxin (PTX), but few mice are developing EAE, or the onset is significantly later than the expected 9-14 days. What could be the cause?

A1: Several factors can contribute to low EAE incidence or delayed onset. Consider the following troubleshooting steps:

- **MOG(35-55)** Peptide Integrity:

- Handling: **MOG(35-55)** peptide is typically lyophilized and should be stored at -20°C or below.[1][2] Avoid repeated freeze-thaw cycles.[1][2] Reconstitute in sterile water or PBS to a stock concentration (e.g., 1-2 mg/mL) and aliquot for single use.[2][3]

- Purity and Counter-ions: Peptides from different commercial sources can vary in purity and residual counter-ions (e.g., TFA vs. acetate) from the synthesis process, which may influence the immune response.[4][5]
- Emulsion Quality:
  - Preparation: A stable water-in-oil emulsion is critical for a sustained immune response. The **MOG(35-55)**/CFA emulsion should be thick and not separate upon standing. This is typically achieved by vigorous mixing, vortexing, or sonication until a drop of the emulsion does not disperse in water.
  - Injection Technique: Ensure a proper subcutaneous injection. Intradermal or intramuscular injections can alter the immune response. The same person should perform all injections within an experiment to maintain consistency and minimize stress on the animals.[6]
- Adjuvant and PTX:
  - CFA Composition: Ensure the Complete Freund's Adjuvant (CFA) contains the appropriate concentration of *Mycobacterium tuberculosis* (e.g., H37Ra).[7] The mycobacterial components are crucial for activating the innate immune response necessary for EAE induction.[7][8]
  - PTX Dosage and Activity: PTX dosage is a key variable to control EAE severity.[6] The potency of PTX can vary between lots. It's advisable to titrate the PTX dose for your specific laboratory conditions. Ensure the PTX was stored correctly and is active. Administer PTX at the specified time points (typically day 0 and day 2 post-immunization). [8][9]
- Mouse Strain and Husbandry:
  - Genetics: Use a susceptible mouse strain like C57BL/6.[8] Ensure the mice are from a reliable vendor and are of the correct substrain.
  - Age and Sex: Typically, female mice aged 9-13 weeks are used, as they can exhibit a more aggressive disease course.[6][10] Hormonal fluctuations can influence susceptibility. [11]

- Stress: High stress levels can impact EAE development.[6][12] Acclimatize mice to the facility and handling before immunization.[10][12]

## Issue 2: Atypical EAE Symptoms Observed

Q2: Our mice are not showing the typical ascending flaccid paralysis. Instead, we are observing ataxia, spinning, or a hunched appearance. How should we interpret these signs?

A2: These are considered "atypical" EAE symptoms and often indicate significant inflammation in the brain (cerebellum and brainstem) rather than just the spinal cord.[13][14]

- Symptom Scoring: The classical EAE scoring system (0-5 scale) primarily evaluates ascending paralysis and may not capture these atypical signs.[8][15] It is crucial to document these alternative symptoms. You may need to adopt a more complex composite scoring system that accounts for ataxia, dystonia, and vertigo-like behaviors.[8][14]
- Immunological Basis: Atypical EAE can be associated with different T-cell profiles. For instance, the transfer of IFN- $\gamma$ -deficient MOG-specific T cells can induce an atypical clinical course with severe inflammation of the cerebellum and brainstem.[14] This suggests a deviation from the typical Th1/Th17-driven response seen in classical EAE.
- Histological Confirmation: To confirm the location of the inflammatory response, perform histological analysis of the brain, specifically the cerebellum and brainstem, in addition to the spinal cord. Look for inflammatory infiltrates and demyelination in these regions.[14]

## Issue 3: Unexpected Systemic Inflammation or Off-Target Effects

Q3: We are observing signs of systemic inflammation that don't seem directly related to neurological deficits. Is this expected?

A3: Yes, the immunization protocol itself can induce a potent systemic inflammatory response.

- Adjuvant Effects: CFA is a powerful inflammatory adjuvant that causes a strong local reaction at the injection site and can lead to systemic immune activation.[16] It activates mononuclear phagocytes and induces cytokine secretion.[8] Pre-immunization with CFA alone has been shown to modulate subsequent immune responses.[17]

- Innate Immune Activation: Components of the immunization mixture, such as *Mycobacterium tuberculosis* in CFA, activate the innate immune system through Toll-like receptors (TLRs), like TLR9.<sup>[7]</sup> This initial innate response is critical for shaping the subsequent adaptive T-cell response against **MOG(35-55)**.<sup>[7]</sup>
- Weight Loss: A reduction in body weight is a common early indicator of disease onset, sometimes appearing 1-2 days before visible clinical symptoms.<sup>[8]</sup> This reflects the systemic effects of the inflammatory response.

## Frequently Asked Questions (FAQs)

Q1: What is the typical time course and clinical presentation of **MOG(35-55)**-induced EAE in C57BL/6 mice? A1: In C57BL/6 mice, immunization with **MOG(35-55)**/CFA and PTX typically induces a monophasic disease course.<sup>[8]</sup> Clinical signs, characterized by ascending flaccid paralysis, usually appear between 9 and 14 days post-immunization.<sup>[8][9]</sup> The disease peak is often reached 3-5 days after onset, followed by a period of partial recovery, with mice remaining chronically paralyzed.<sup>[6]</sup>

Q2: What is the role of Pertussis Toxin (PTX) in this EAE model? A2: PTX is crucial for inducing severe and reliable EAE in the C57BL/6 model with **MOG(35-55)**.<sup>[18]</sup> It is thought to increase the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T-cells into the central nervous system (CNS). The dosage of PTX is a critical parameter for controlling disease severity.<sup>[6]</sup>

Q3: Can **MOG(35-55)** immunization induce a B-cell or antibody response? A3: While the **MOG(35-55)** peptide model is primarily considered to be driven by CD4+ T-cells, a significant antibody response against the MOG peptide can develop in parallel with disease progression.<sup>[19][20]</sup> However, this model is less effective at activating MOG-specific B cells compared to immunization with the full MOG protein, as the peptide can bind directly to MHC class II molecules on antigen-presenting cells without the need for processing by B cells.<sup>[21]</sup>

Q4: How does the choice of adjuvant affect the inflammatory response? A4: The adjuvant is critical. CFA, containing heat-killed *M. tuberculosis*, is the standard for inducing a strong Th1/Th17 response required for EAE. Alternative adjuvants, such as  $\beta$ -1,3-D-glucan particles (GPs), have been shown to induce EAE with comparable severity but with reduced

inflammation at the injection site.[\[16\]](#) The choice of adjuvant can significantly influence the nature and magnitude of the inflammatory response.

Q5: Are there any known off-target or unexpected protective effects of **MOG(35-55)** immunization? A5: Interestingly, yes. In a mouse model of Parkinson's disease, immunization with **MOG(35-55)** and CFA was found to be neuroprotective, enhancing neuronal survival after a toxic insult.[\[22\]](#) This suggests that the induced autoimmune response can, in some contexts, be beneficial for neurodegenerative processes, a concept known as protective autoimmunity.[\[22\]](#)

## Experimental Protocols

### Protocol 1: Induction of EAE with **MOG(35-55)** in C57BL/6 Mice

This protocol is a standard method for inducing a chronic, monophasic EAE.[\[8\]](#)[\[9\]](#)[\[18\]](#)

- Antigen Emulsion Preparation:
  - Reconstitute lyophilized **MOG(35-55)** peptide in sterile PBS or saline to a concentration of 2 mg/mL.[\[3\]](#)
  - Prepare an equal volume mixture of the **MOG(35-55)** solution and CFA containing 4 mg/mL of Mycobacterium tuberculosis (H37Ra). The final concentration will be 1 mg/mL for both MOG and the mycobacterium.
  - Emulsify the mixture by drawing it up and down through a syringe or by using a mechanical homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
- Immunization Procedure:
  - Use 8-12 week old female C57BL/6 mice.
  - Administer a total of 0.2 mL of the emulsion subcutaneously, split between two sites on the flank (0.1 mL per site).[\[6\]](#)
- Pertussis Toxin Administration:

- On the day of immunization (Day 0) and 48 hours later (Day 2), administer 200 ng of PTX in 0.1-0.2 mL of PBS via intraperitoneal (i.p.) injection.[8][9]
- Monitoring:
  - Monitor mice daily for clinical signs of EAE and changes in body weight, starting from day 7 post-immunization.[8]
  - Use a standard EAE scoring system (see Data Presentation section). Provide supportive care (e.g., moistened food on the cage floor, subcutaneous fluids) for severely paralyzed animals.[23]

## Protocol 2: Analysis of T-Cell Recall Response

This protocol is used to assess the antigen-specific T-cell response in immunized mice.

- Cell Isolation:
  - At a desired time point (e.g., 7-10 days post-immunization), euthanize mice and aseptically harvest spleens and draining lymph nodes (inguinal and axillary).
  - Prepare single-cell suspensions by mechanical dissociation through a 70  $\mu$ m cell strainer.
  - Lyse red blood cells from the spleen using an ACK lysis buffer.
- Cell Culture:
  - Plate the cells in a 96-well plate at a density of 2-5  $\times$  10<sup>5</sup> cells/well.
  - Stimulate the cells with **MOG(35-55)** peptide at various concentrations (e.g., 1, 10, 20  $\mu$ g/mL) for 48-72 hours. Include a non-stimulated control and a positive control (e.g., Concanavalin A).
- Analysis:
  - Proliferation Assay: Add [3H]-thymidine or a non-radioactive alternative (e.g., BrdU, CFSE) for the final 18-24 hours of culture to measure cell proliferation.

- Cytokine Analysis: Collect supernatants after 48-72 hours and measure cytokine levels (e.g., IFN-γ, IL-17, IL-4, IL-10) by ELISA or multiplex bead array.[\[7\]](#)
- Flow Cytometry: Perform intracellular cytokine staining to determine the frequency of IFN-γ+ (Th1) and IL-17+ (Th17) CD4+ T-cells.

## Data Presentation

**Table 1: Standard EAE Clinical Scoring System**

| Score | Clinical Signs                                           |
|-------|----------------------------------------------------------|
| 0     | No overt signs of disease.                               |
| 1     | Limp tail.                                               |
| 2     | Hind limb weakness or ataxia.                            |
| 3     | Complete hind limb paralysis.                            |
| 4     | Hind limb paralysis with forelimb weakness or paralysis. |
| 5     | Moribund or dead.                                        |

Half points (e.g., 2.5) can be used for intermediate symptoms.[\[15\]](#)

**Table 2: Factors Influencing MOG(35-55) EAE Severity**

| Factor          | Effect on EAE Severity | Notes                                                                                                        |
|-----------------|------------------------|--------------------------------------------------------------------------------------------------------------|
| Mouse Strain    | High                   | C57BL/6 are susceptible to chronic EAE; SJL mice develop a relapsing-remitting form with PLP peptide.[8][24] |
| PTX Dosage      | High                   | Higher doses generally increase severity.[6]                                                                 |
| MOG(35-55) Dose | Moderate               | Higher doses can paradoxically reduce disease activity, possibly via tolerance induction.[4]                 |
| Adjuvant        | High                   | CFA with <i>M. tuberculosis</i> is potent; other adjuvants can alter the response.[16]                       |
| Mouse Sex       | Moderate               | Females often show higher susceptibility and more severe disease.[10]                                        |
| Microbiota      | Moderate               | Gut microbiota can influence the severity of EAE.                                                            |
| Stress          | Moderate               | Stress can suppress or alter the immune response, affecting EAE development.[6]                              |

## Mandatory Visualizations



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. MOG 35-55-amide (000-001-M42) | Rockland [rockland.com]
- 2. genaxxon.com [genaxxon.com]
- 3. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. Innate immunity mediated by TLR9 modulates pathogenicity in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 10. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 11. pnas.org [pnas.org]
- 12. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 13. wjgnet.com [wjgnet.com]
- 14. rupress.org [rupress.org]
- 15. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]

- 16. Glucan particles as a novel adjuvant for the induction of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 22. Immunization with myelin oligodendrocyte glycoprotein and complete Freund adjuvant partially protects dopaminergic neurons from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced damage in mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. animal.research.wvu.edu [animal.research.wvu.edu]
- 24. Type 2 Inflammatory Responses in Autoimmune Demyelination of the Central Nervous System: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unexpected inflammatory responses to MOG(35-55) immunization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612354#unexpected-inflammatory-responses-to-mog-35-55-immunization]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)